
Methanediamine, N-(azidomethyl)-N'-(((azidomethyl)nitroamino)methyl)-N,N'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- is a complex organic compound characterized by the presence of multiple azido and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- typically involves multi-step organic reactions. The process begins with the preparation of the azidomethyl intermediates, which are then subjected to nitration reactions to introduce the nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are in place due to the presence of azido groups, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under specific conditions.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of energetic materials and explosives due to its high nitrogen content.
Mécanisme D'action
The mechanism of action of Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- involves its ability to undergo various chemical reactions due to the presence of reactive azido and nitro groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the release of energy in the case of energetic materials.
Comparaison Avec Des Composés Similaires
- Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)amino)methyl)-N,N’-dinitro-
- Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-trinitro-
Uniqueness: Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- is unique due to its specific combination of azido and nitro groups, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of both azido and nitro groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
62209-57-8 |
|---|---|
Formule moléculaire |
C4H8N12O6 |
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
N,N-bis[[azidomethyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C4H8N12O6/c5-9-7-1-11(14(17)18)3-13(16(21)22)4-12(15(19)20)2-8-10-6/h1-4H2 |
Clé InChI |
WPRIDFBSTRCALS-UHFFFAOYSA-N |
SMILES canonique |
C(N=[N+]=[N-])N(CN(CN(CN=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


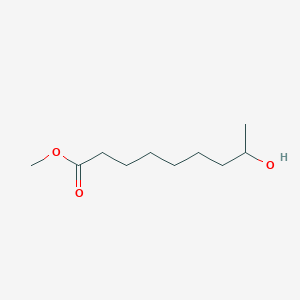
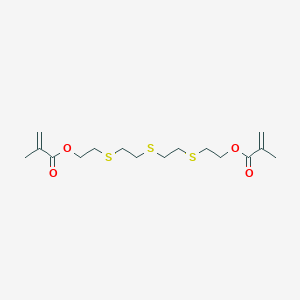
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
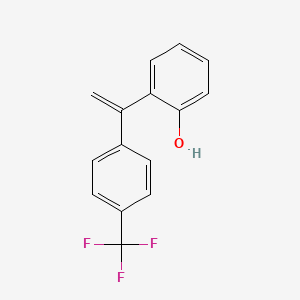
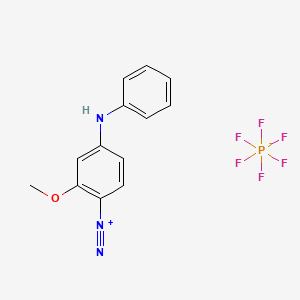

![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
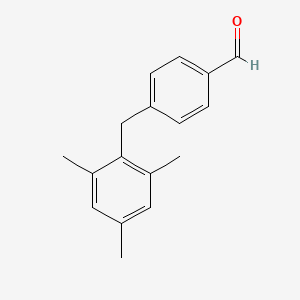
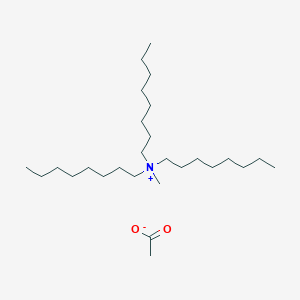
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
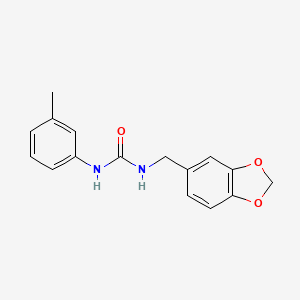

![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
